REACTION_CXSMILES
|
BrBr.[CH2:3]([C:7]1[CH:12]=[CH:11][C:10]([CH:13](C2C=CC(CC(C)C)=CC=2)[CH3:14])=[CH:9][CH:8]=1)[CH:4]([CH3:6])[CH3:5]>>[CH2:3]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][C:10]2[CH:11]=[CH:12][C:7]([CH2:3][CH:4]([CH3:6])[CH3:5])=[CH:8][CH:9]=2)=[CH:9][CH:8]=1)[CH:4]([CH3:5])[CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
1,2-(4-isobutylphenyl)ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C)C1=CC=C(C=C1)CC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)CCC1=CC=C(C=C1)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |